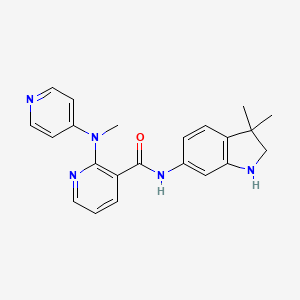
3-Pyridinecarboxamide, N-(2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-(methyl-4-pyridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Motesanib is an experimental drug candidate that was originally developed by Amgen and later investigated by the Takeda Pharmaceutical Company. It is an orally administered small molecule that belongs to the angiokinase inhibitor class. Motesanib acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. It is used as the phosphate salt motesanib diphosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of motesanib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: The core structure of motesanib is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as pyridine and nicotinamide derivatives.
Purification and isolation: The final product is purified using techniques such as recrystallization and chromatography to obtain motesanib in its pure form.
Industrial Production Methods
Industrial production of motesanib involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Motesanib undergoes various types of chemical reactions, including:
Oxidation: Motesanib can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from motesanib, leading to reduced products.
Substitution: Motesanib can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of motesanib include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from the reactions of motesanib depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .
Aplicaciones Científicas De Investigación
Chemistry: Motesanib is used as a model compound to study the mechanisms of angiokinase inhibition and to develop new inhibitors with improved efficacy.
Biology: Motesanib is used in biological studies to investigate its effects on cellular processes, such as cell proliferation, migration, and apoptosis.
Medicine: Motesanib has been investigated for its potential use in the treatment of various cancers, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer. .
Mecanismo De Acción
Motesanib exerts its effects by selectively targeting and inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. By inhibiting these receptors, motesanib disrupts the signaling pathways involved in angiogenesis, leading to reduced blood vessel formation and tumor growth .
Comparación Con Compuestos Similares
Motesanib is compared with other angiokinase inhibitors, such as:
Sunitinib: Sunitinib is another angiokinase inhibitor that targets similar receptors as motesanib.
Sorafenib: Sorafenib is an angiokinase inhibitor that also targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Vandetanib: Vandetanib is an angiokinase inhibitor that targets vascular endothelial growth factor receptors, epidermal growth factor receptors, and rearranged during transfection (RET) receptors.
its limited efficacy in clinical trials has hindered its development compared to other angiokinase inhibitors .
Propiedades
Número CAS |
1263280-38-1 |
|---|---|
Fórmula molecular |
C22H23N5O |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[methyl(pyridin-4-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-25-19-13-15(6-7-18(19)22)26-21(28)17-5-4-10-24-20(17)27(3)16-8-11-23-12-9-16/h4-13,25H,14H2,1-3H3,(H,26,28) |
Clave InChI |
QMMTYHCSJITPGC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)N(C)C4=CC=NC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)

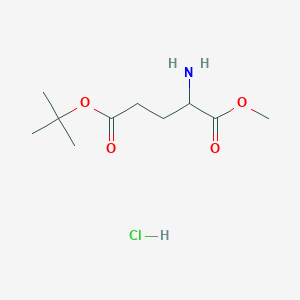

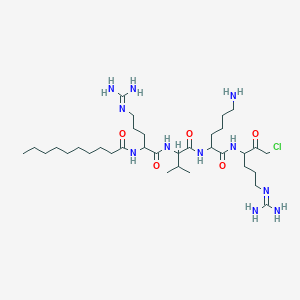
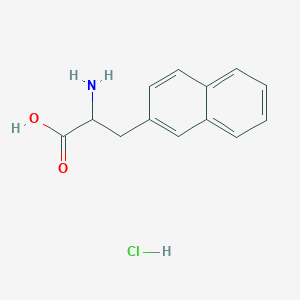
![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
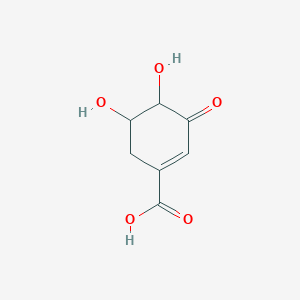
![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)
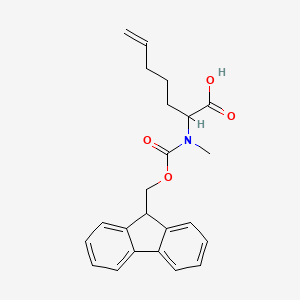
![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)
